tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate
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Overview
Description
“tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate” is a chemical compound. Based on its name, it is an ester derived from azetidine, a four-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would include a four-membered azetidine ring, a tert-butyl group, and a methoxymethyl group .
Scientific Research Applications
Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids
Research by Sajjadi & Lubell (2008) focuses on the synthesis of Azetidine-2-carboxylic acid (Aze) analogs. These analogs, which involve modifications of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate, are designed to study the influence of conformation on peptide activity.
Bifunctional Tert-Butyl 6-Oxo-2-Azaspiro[3.3]Heptane-2-Carboxylate
Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to this compound. This compound is useful for selective derivation on the azetidine and cyclobutane rings, complementing piperidine ring systems (Meyers et al., 2009).
Diastereoselective α-Alkylation of Borane Azetidine-2-Carboxylic Acid Ester Complexes
Tayama, Nishio, & Kobayashi (2018) investigated the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, a process improved by using borane complexes. This method enables the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).
Regiospecific Electrophile- and Silver-Induced Ring Expansion
De Kimpe, Abbaspour Tehrani, & Fonck (1996) demonstrated that 2,2-Disubstituted 1-methoxycyclopropylamines, related to this compound, undergo regiospecific ring expansion to form 2-azetidinones. This process is facilitated by N-chlorination with tert-butyl hypochlorite and rearrangement with silver tetrafluoroborate (De Kimpe, Abbaspour Tehrani, & Fonck, 1996).
Synthesis and Structural Modification
Vorona et al. (2007) explored the synthesis and modification of tert-butyl ester of various carboxylic acids, which are structurally related to this compound. Their work includes the introduction of different groups to the molecule and examining their effects (Vorona et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in chemical transformations .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate”. The tert-butyl group is known for its unique reactivity pattern .
Biochemical Pathways
The tert-butyl group is known to be involved in biosynthetic and biodegradation pathways .
Properties
IUPAC Name |
tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(11)7-13-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVCAPEQIQSSZ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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